molecular formula C27H32N2O4 B2524520 2-(3-(Diethylamino)propyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886165-81-7

2-(3-(Diethylamino)propyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2524520
M. Wt: 448.563
InChI Key: PCTLDJGQWFMYHR-UHFFFAOYSA-N
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Description

The compound "2-(3-(Diethylamino)propyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a derivative of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, which is a class of heterocyclic compounds known for their diverse biological activities. These compounds have garnered attention due to their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones involves a multicomponent process that is both efficient and practical, as described in the literature. For instance, the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones starts with the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, yielding high yields of the desired products . This method provides a wide range of derivatives and is noted for its simplicity and the ability to avoid complex purification techniques like chromatography .

Molecular Structure Analysis

The molecular structure of compounds in this family is typically confirmed using various spectroscopic techniques. For example, the structural determination of pyrrolidine-2,3-dione derivatives, which are closely related to the compound , is achieved through 1D and 2D NMR spectroscopy, including 1H NMR, 13C NMR, HSQC, HMBC, as well as high-resolution mass spectrometry (ESI – HRMS) . These methods provide detailed information about the molecular framework and substitution patterns of the compounds.

Chemical Reactions Analysis

The chemical behavior of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones includes their ability to undergo various reactions due to the presence of reactive sites in their structure. For instance, the initial reaction products can easily split off water when boiled in acetic acid, leading to the formation of the final dihydrochromeno[2,3-c]pyrrole-3,9-dione structure . The compatibility of the synthetic procedure with a wide range of substituents suggests that these compounds can participate in further chemical transformations to yield a diverse array of derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and crystallinity. The ease of crystallization of these compounds indicates that they likely have well-defined melting points and may exhibit polymorphism . The electronic properties, such as UV absorption and fluorescence, can also be inferred from the molecular structure, particularly the conjugated system present in the chromeno[2,3-c]pyrrole core.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Research in the field of heterocyclic chemistry has led to the synthesis of various polyfunctional fused heterocyclic compounds, which are of interest due to their potential applications in material science and pharmaceuticals. For instance, Hassaneen et al. (2003) explored the reactions of indene‐1,3‐diones with different reactants to produce a variety of heterocyclic compounds, demonstrating the versatility of these frameworks for generating complex structures with potential utility in various domains (Hassaneen et al., 2003).

Antitumor Properties

Compounds containing the diethylamino propyl group have been studied for their antitumor properties, highlighting the potential of such molecules in therapeutic applications. For example, Rivalle et al. (1983) investigated amino-substituted pyrido and carbazole derivatives for their antitumor activities, indicating the relevance of the structural motif in the development of anticancer agents (Rivalle et al., 1983).

properties

IUPAC Name

2-[3-(diethylamino)propyl]-1-(2-methoxyphenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O4/c1-6-28(7-2)13-10-14-29-24(19-11-8-9-12-21(19)32-5)23-25(30)20-15-17(3)18(4)16-22(20)33-26(23)27(29)31/h8-9,11-12,15-16,24H,6-7,10,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTLDJGQWFMYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C(=C3)C)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Diethylamino)propyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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